6-(3,4-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE
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Overview
Description
6-(3,4-Dimethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research This compound features a pyrido[4,3-d]pyrimidine core, which is a bicyclic structure combining pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine group: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced to the core structure.
Attachment of the dimethylphenyl group: This can be done via Friedel-Crafts alkylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
6-(3,4-Dimethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one
- 6-(3,4,5-Trimethoxyphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one
Uniqueness
6-(3,4-Dimethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is unique due to the presence of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-3-4-15(11-14(13)2)23-6-5-17-16(18(23)24)12-20-19(21-17)22-7-9-25-10-8-22/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQFFKIQJCYRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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